molecular formula C10H14O B1603202 (3-Isopropylphenyl)methanol CAS No. 51473-70-2

(3-Isopropylphenyl)methanol

Cat. No.: B1603202
CAS No.: 51473-70-2
M. Wt: 150.22 g/mol
InChI Key: LZTPHEMZYFRQGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Isopropylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 3-isopropylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-isopropylbenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (3-Isopropylphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The primary alcohol group can be oxidized to form 3-isopropylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium.

    Reduction: The compound can be reduced to form 3-isopropylcyclohexanol using hydrogen gas in the presence of a metal catalyst such as platinum (Pt) or nickel (Ni).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-isopropylbenzyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, acidic medium

    Reduction: Hydrogen gas, Pt or Ni catalyst

    Substitution: SOCl2, anhydrous conditions

Major Products Formed:

    Oxidation: 3-isopropylbenzaldehyde

    Reduction: 3-isopropylcyclohexanol

    Substitution: 3-isopropylbenzyl chloride

Scientific Research Applications

(3-Isopropylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of (3-Isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo enzymatic oxidation in biological systems to form corresponding aldehydes and acids. These metabolites may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(3-Isopropylphenyl)methanol can be compared with other similar compounds, such as:

    Benzyl alcohol: A primary alcohol with a hydroxyl group attached to a benzene ring. Unlike this compound, it lacks the isopropyl substitution.

    Phenethyl alcohol: Contains a hydroxyl group attached to a phenyl ring via an ethyl chain. It differs in the length of the carbon chain connecting the hydroxyl group to the aromatic ring.

    (4-Isopropylphenyl)methanol: Similar to this compound but with the isopropyl group at the para position instead of the meta position.

Uniqueness: The presence of the isopropyl group at the meta position in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

(3-propan-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTPHEMZYFRQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604842
Record name [3-(Propan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51473-70-2
Record name [3-(Propan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(propan-2-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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